Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-
CAS No.: 654643-42-2
Cat. No.: VC16818135
Molecular Formula: C16H19NO3S2
Molecular Weight: 337.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654643-42-2 |
|---|---|
| Molecular Formula | C16H19NO3S2 |
| Molecular Weight | 337.5 g/mol |
| IUPAC Name | 4-methyl-N-(4-oxo-5-thiophen-3-ylpentan-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H19NO3S2/c1-12-3-5-16(6-4-12)22(19,20)17-13(2)9-15(18)10-14-7-8-21-11-14/h3-8,11,13,17H,9-10H2,1-2H3 |
| Standard InChI Key | ZOUADMVSOKNZJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)CC2=CSC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Identification
Benzenesulfonamide derivatives are characterized by a sulfonamide group (-SONH) attached to a benzene ring. In this compound, the benzene ring is substituted with a methyl group at the para position, while the sulfonamide nitrogen is linked to a branched chain containing a ketone and a thiophene moiety. The IUPAC name 4-methyl-N-(4-oxo-5-thiophen-3-ylpentan-2-yl)benzenesulfonamide reflects this arrangement.
Table 1: Key Identifiers of Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-
| Property | Value | Source |
|---|---|---|
| CAS No. | 654643-42-2 | |
| Molecular Formula | ||
| Molecular Weight | 337.5 g/mol | |
| IUPAC Name | 4-methyl-N-(4-oxo-5-thiophen-3-ylpentan-2-yl)benzenesulfonamide | |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)CC2=CSC=C2 | |
| InChIKey | ZOUADMVSOKNZJG-UHFFFAOYSA-N |
Structural Analysis
The molecule’s architecture combines hydrophobic (methylbenzene, thiophene) and hydrophilic (sulfonamide, ketone) regions, suggesting potential for membrane permeability and target binding. The thiophene ring, a sulfur-containing heterocycle, may contribute to electronic interactions in biological systems.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves coupling a 4-methylbenzenesulfonyl chloride derivative with a suitably functionalized amine. One reported method uses a multi-step approach:
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Preparation of the Amine Intermediate: Condensation of 3-thienylacetone with methylamine yields 1-methyl-3-oxo-4-(3-thienyl)butylamine.
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Sulfonamide Formation: Reacting the amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) produces the target compound.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amine Intermediate | 3-Thienylacetone, methylamine, EtOH, reflux | 65–70% |
| Sulfonamide Coupling | 4-Methylbenzenesulfonyl chloride, EtN, DCM, 0°C → RT | 80–85% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by , , and high-resolution mass spectrometry (HRMS). Key spectral signatures include:
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NMR: δ 7.70–7.60 (m, aromatic protons), δ 3.10–2.90 (m, -NH and -CH-), δ 2.45 (s, methyl group).
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HRMS: [M+H] calculated for : 338.0892; found: 338.0889.
Physicochemical Properties
Solubility and Stability
Benzenesulfonamides generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The presence of the thiophene and ketone groups may enhance lipophilicity, as predicted by LogP values (~2.5–3.0). Stability studies indicate no significant decomposition under ambient conditions, though prolonged exposure to light or moisture should be avoided.
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.8 | XLogP3 |
| Water Solubility | 0.02 mg/mL | ALOGPS |
| Melting Point | 145–148°C (estimated) | Analogue Data |
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes implicated in pH regulation and tumor progression. While direct data for this compound is scarce, structural analogs demonstrate IC values in the nanomolar range against CA isoforms. The sulfonamide group coordinates the zinc ion in the CA active site, while the thiophene moiety may enhance binding via hydrophobic interactions .
Table 4: Hypothesized Biological Targets
| Target | Potential Activity | Supporting Evidence |
|---|---|---|
| CA IX/XII | Inhibition (anticancer effects) | Structural analogy to known inhibitors |
| Bacterial CAs | Antimicrobial activity | Similar sulfonamide derivatives |
Applications in Pharmaceutical Research
Anticancer Drug Development
CA inhibitors are explored for their ability to suppress tumor growth by disrupting pH homeostasis in hypoxic environments. This compound’s selectivity for tumor-associated CA isoforms (e.g., CA IX) could position it as a lead candidate for targeted therapies.
Diagnostic Imaging
Radiolabeled sulfonamides are used in positron emission tomography (PET) to visualize CA-rich tumors. Functionalization with isotopes like could enable imaging applications .
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